![molecular formula C18H18FNO4S3 B2407759 2-{[2,2'-bitiofeno]-5-il}-S-(4-etoxi-3-fluorofenil)-2-hidroxietil-1-sulfonamido CAS No. 2097888-52-1](/img/structure/B2407759.png)
2-{[2,2'-bitiofeno]-5-il}-S-(4-etoxi-3-fluorofenil)-2-hidroxietil-1-sulfonamido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido is a useful research compound. Its molecular formula is C18H18FNO4S3 and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality 2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrónica Orgánica y Dispositivos Optoelectrónicos
Los compuestos que contienen motivos de tiofeno y bitiofeno juegan un papel crucial en la electrónica orgánica y los dispositivos optoelectrónicos. Estos materiales exhiben excelentes propiedades de transporte de carga, lo que los hace adecuados para aplicaciones como diodos emisores de luz orgánica (OLED), transistores de efecto de campo orgánico (OFET) y células solares . Los investigadores han explorado el uso de derivados de bitiofeno en estos dispositivos debido a su alta conjugación y sus capacidades de transferencia de carga eficientes.
Síntesis de Nuevos Derivados de Bitiofeno
El compuesto pertenece a la familia de los derivados de bitiofeno. Los investigadores han empleado diversas estrategias sintéticas para crear nuevas moléculas basadas en bitiofeno. Algunos enfoques notables incluyen:
Reacciones Catalíticas: Se han utilizado nuevas reacciones activadas catalíticamente para sintetizar derivados de bitiofeno. Estas reacciones implican acoplamiento, migración de doble enlace en sistemas alílicos y diferentes tipos de cicloadición y dihidroaminación . Combinando rutas catalíticas y no catalíticas, los investigadores han obtenido derivados de acetileno, butadiino, isoxazol, 1,2,3-triazol, pirrol, benceno y fluoranteno que contienen uno, dos o seis fragmentos de bitiofenilo.
Sustratos Clave: Los materiales de partida para estas reacciones a menudo incluyen 2,2'-bitiofeno, acetileno gaseoso y 1,3-butadiino . Estos sustratos sirven como bloques de construcción para la construcción de diversas estructuras basadas en bitiofeno.
Ciencia e Ingeniería de Materiales
Los derivados de bitiofeno encuentran aplicaciones en la ciencia e ingeniería de materiales. Sus propiedades electrónicas únicas los hacen valiosos para diseñar materiales funcionales. Los investigadores exploran su uso en áreas tales como:
- Polímeros Conjugados: Los polímeros conjugados basados en bitiofeno son componentes esenciales en dispositivos electrónicos orgánicos. Estos polímeros exhiben comportamiento semiconductor y se pueden adaptar para aplicaciones específicas . Por ejemplo, se han sintetizado e investigado unidades de ditieno[2,3-d:2',3'-d']benzo[1,2-b:4,5-b']ditiofeno (DTBDT) y 2,2'-bitiofeno-3,3'-dicarboximida (BTI) para su uso como donantes de polímeros .
Mecanismo De Acción
Target of Action
Similar compounds have been found to act as potent triple-acting pparα, -γ, and -δ agonists . These peroxisome proliferator-activated receptors (PPARs) play crucial roles in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
Based on its structural similarity to other ppar agonists, it may bind to these receptors and modulate their activity . This can lead to changes in gene expression, affecting various biological processes such as lipid metabolism, inflammation, and cell proliferation.
Biochemical Pathways
The compound’s interaction with PPARs implicates it in several biochemical pathways. PPARs regulate the expression of genes involved in lipid metabolism, glucose homeostasis, cell proliferation, and inflammation. Therefore, the compound’s action could potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a PPAR agonist, it could potentially influence lipid metabolism, reduce inflammation, and regulate cell proliferation .
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S3/c1-2-24-15-6-5-12(10-13(15)19)27(22,23)20-11-14(21)16-7-8-18(26-16)17-4-3-9-25-17/h3-10,14,20-21H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBXXDOVIAXKOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2407676.png)

![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)
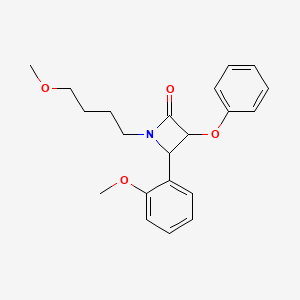
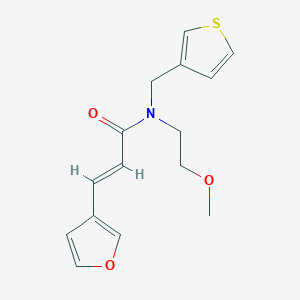
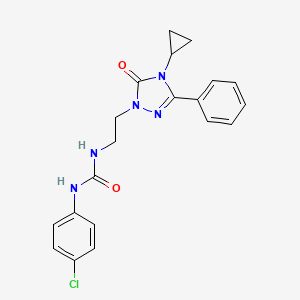
![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)
![6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2407686.png)

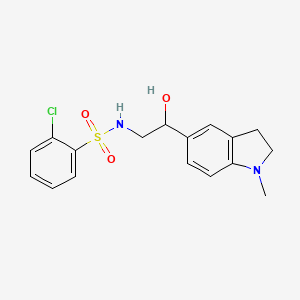


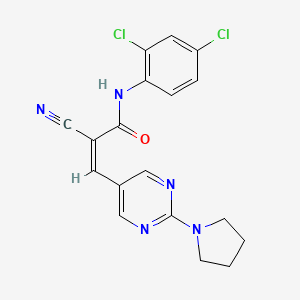
![Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2407695.png)
